Platelet Agglutination: Ristomycin is an Agonist, Vancomycin is an Inhibitor
Ristomycin monosulfate is a functional agonist of platelet agglutination, while its close analog vancomycin acts as an inhibitor. This opposing effect is critical for diagnostic assay design. In platelet-enriched plasma, ristomycin induces agglutination, whereas vancomycin inhibits this process [1]. The differential effect is linked to structural features: the methylated carboxyl and free phenolic hydroxyl groups of ristomycin are essential for platelet membrane binding, which are not present in vancomycin .
| Evidence Dimension | Effect on Factor VIII-Dependent Platelet Agglutination |
|---|---|
| Target Compound Data | Induces agglutination |
| Comparator Or Baseline | Vancomycin: Inhibits agglutination |
| Quantified Difference | Functional antagonism |
| Conditions | Platelet-enriched plasma with citrate or EDTA |
Why This Matters
This functional dichotomy means vancomycin cannot be substituted for ristomycin in diagnostic assays for von Willebrand disease, where ristomycin is the required agonist.
- [1] Rák, K., Boda, Z., & Sztaricskai, F. (1980). Ability of vancomycin-group antibiotics to induce or to inhibit thrombocyte agglutination. Antibiotiki, 25(8), 595-606. View Source
